![molecular formula C7H5Cl2NO B195434 4-Amino-3,5-dichlorobenzaldehyde CAS No. 62909-66-4](/img/structure/B195434.png)
4-Amino-3,5-dichlorobenzaldehyde
Overview
Description
4-Amino-3,5-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H5Cl2NO . It is used as a starting reagent during the synthesis of β-aryl-β-amino acid enantiomers .
Synthesis Analysis
The synthesis of 4-Amino-3,5-dichlorobenzaldehyde involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base .Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dichlorobenzaldehyde can be analyzed using various techniques such as NMR and X-Ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-3,5-dichlorobenzaldehyde are complex and can involve multiple steps .Physical And Chemical Properties Analysis
4-Amino-3,5-dichlorobenzaldehyde appears as a white to slightly yellow fluffy powder . More detailed physical and chemical properties can be obtained through further analysis .Scientific Research Applications
Chemical Research
“4-Amino-3,5-dichlorobenzaldehyde” is a chemical compound with the molecular formula C7H5Cl2NO . It is used in various chemical research due to its unique properties. It has a molecular weight of 190.03 and is typically stored in a dark place under an inert atmosphere .
Synthesis of β-Aryl-β-Amino Acid Enantiomers
This compound has been used as a starting reagent during the synthesis of β-aryl-β-amino acid enantiomers . These enantiomers are important in the field of medicinal chemistry as they are often found in biologically active compounds.
Synthesis of Dichlorophenylpyruvic Acid
“4-Amino-3,5-dichlorobenzaldehyde” has also been used in the synthesis of dichlorophenylpyruvic acid . This acid is a key intermediate in the synthesis of various pharmaceutical compounds.
Life Science Research
In the field of life sciences, this compound is used in various research applications . For instance, it can be used in cell biology, genomics, and proteomics research .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of various bioactive molecules , suggesting it may interact with multiple targets.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of new compounds . More research is needed to elucidate the specific interactions and changes resulting from its action.
Biochemical Pathways
Given its role as a reagent in the synthesis of bioactive molecules , it’s plausible that it could influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3,5-dichlorobenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
As a chemical reagent, its primary role is likely to participate in chemical reactions to form new compounds . The resulting effects would therefore depend on the nature of these compounds and their interactions with cellular targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is typically stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
4-amino-3,5-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXVGKWQBEJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561114 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzaldehyde | |
CAS RN |
62909-66-4 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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